molecular formula C19H18N4O2 B2820356 N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenoxyacetamide CAS No. 1207022-52-3

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenoxyacetamide

Cat. No.: B2820356
CAS No.: 1207022-52-3
M. Wt: 334.379
InChI Key: QNMMYZBTCHAJEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C19H18N4O2 and its molecular weight is 334.379. The purity is usually 95%.
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Scientific Research Applications

Discovery and Characterization of Kinase Inhibitors

A study on the discovery of BMS-777607, a Met kinase inhibitor, highlights the process of identifying potent and selective inhibitors for cancer therapy. This research focuses on modifying the structure of compounds to improve enzyme potency, aqueous solubility, and kinase selectivity, leading to complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration (G. M. Schroeder et al., 2009).

Chemoselective Acetylation for Drug Synthesis

Research on chemoselective acetylation of 2-aminophenol using immobilized lipase for the synthesis of antimalarial drug intermediates underscores the importance of selecting optimal acyl donors and reaction conditions to achieve desired products efficiently (Deepali B Magadum & G. Yadav, 2018).

Synthesis of Novel Compounds with Antibacterial Activity

A study on the synthesis of novel thieno[2,3-c]pyridazines using a starting material demonstrates the preparation and antibacterial evaluation of new compounds. This work illustrates the process of creating compounds with potential therapeutic applications (A. S. Al-Kamali et al., 2014).

Development of Analgesic and Antipyretic Agents

Research on the design and discovery of paracetamol analogues as potential analgesic and antipyretic agents showcases green synthesis approaches. The study presents synthetic routes and evaluates the biological activities of the resulting compounds (Y. Dathu Reddy et al., 2014).

Exploration of Antimicrobial Agents

A paper on the in vitro activities of novel oxazolidinone antibacterial agents demonstrates the antimicrobial potential of new compounds. This research assesses the effectiveness of these agents against various bacterial clinical isolates, highlighting their potential in combating resistant bacterial infections (G. Zurenko et al., 1996).

Biochemical Analysis

Properties

IUPAC Name

N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-14-7-12-18(23-22-14)20-15-8-10-16(11-9-15)21-19(24)13-25-17-5-3-2-4-6-17/h2-12H,13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMMYZBTCHAJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.